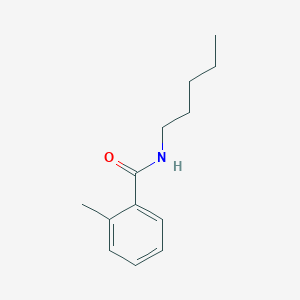![molecular formula C15H8Cl8 B14717700 1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene] CAS No. 18982-91-7](/img/structure/B14717700.png)
1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis[4-(trichloromethyl)phenyl]methane: is an organochlorine compound characterized by the presence of two chlorine atoms and two 4-(trichloromethyl)phenyl groups attached to a central methane carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[4-(trichloromethyl)phenyl]methane typically involves the reaction of 4-(trichloromethyl)phenyl derivatives with a suitable chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods: Industrial production of Dichlorobis[4-(trichloromethyl)phenyl]methane may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity of the final product.
化学反応の分析
Types of Reactions: Dichlorobis[4-(trichloromethyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Dichlorobis[4-(trichloromethyl)phenyl]methane is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and industrial applications.
Biology: In biological research, the compound is used to study the effects of organochlorine compounds on biological systems. It helps in understanding the interaction of such compounds with cellular components and their potential toxicological effects.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Researchers explore its derivatives for possible therapeutic applications, including antimicrobial and anticancer properties.
Industry: In the industrial sector, Dichlorobis[4-(trichloromethyl)phenyl]methane is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties.
作用機序
The mechanism of action of Dichlorobis[4-(trichloromethyl)phenyl]methane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interfere with cellular signaling pathways by binding to specific receptors, thereby modulating cellular responses.
類似化合物との比較
- Dichlorobis[4-(methyl)phenyl]methane
- Dichlorobis[4-(chloromethyl)phenyl]methane
- Dichlorobis[4-(bromomethyl)phenyl]methane
Comparison: Dichlorobis[4-(trichloromethyl)phenyl]methane is unique due to the presence of trichloromethyl groups, which impart distinct chemical reactivity and stability compared to its analogs. The trichloromethyl groups enhance the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions. Additionally, the compound’s steric hindrance and electronic effects differ from those of its analogs, influencing its overall chemical behavior and applications.
特性
CAS番号 |
18982-91-7 |
|---|---|
分子式 |
C15H8Cl8 |
分子量 |
471.8 g/mol |
IUPAC名 |
1-[dichloro-[4-(trichloromethyl)phenyl]methyl]-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C15H8Cl8/c16-13(17,9-1-5-11(6-2-9)14(18,19)20)10-3-7-12(8-4-10)15(21,22)23/h1-8H |
InChIキー |
CLJXPUXYQXNWII-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
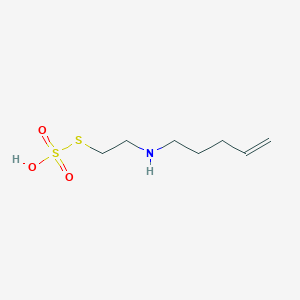
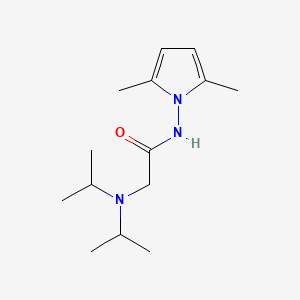
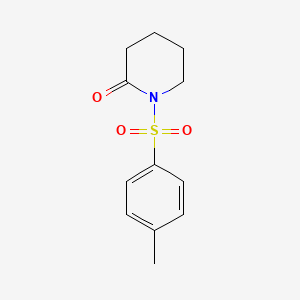
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
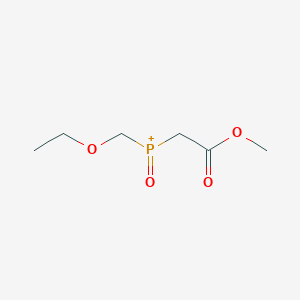
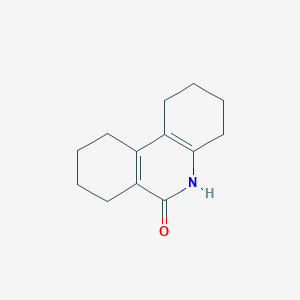

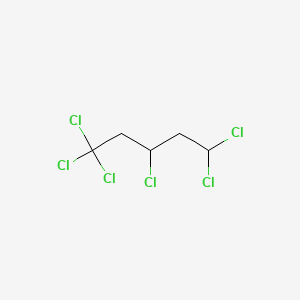

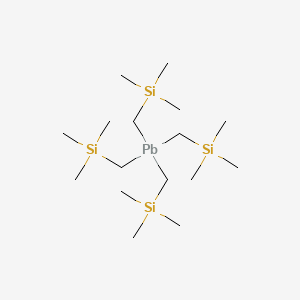
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)
